4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-butyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide has been explored for its potential in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique butyl substitution, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
1006483-57-3 |
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Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-N-butyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
QBQQXEMVEQXSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1C)N |
Origin of Product |
United States |
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